molecular formula C17H17BrO6 B579347 (2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione CAS No. 17793-98-5

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

Cat. No.: B579347
CAS No.: 17793-98-5
M. Wt: 397.221
InChI Key: JYYQOVJCDRDJRG-RBHXEPJQSA-N
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Description

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is a derivative of griseofulvin, a spirocyclic benzofuran-3-one fungal metabolite. Griseofulvin was first isolated from Penicillium griseofulvum in 1939 and has been used as an antifungal agent for decades . This compound, as the name suggests, is a brominated version of griseofulvin, which has shown enhanced antifungal activity .

Scientific Research Applications

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione has a wide range of scientific research applications:

Preparation Methods

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione can be synthesized by treating griseofulvin with sodium bromide (NaBr) in a suitable medium. For instance, the mangrove-derived fungus Nigrospora sp. QQYB1 can produce brominated griseofulvin derivatives when treated with 2% NaBr in rice solid medium . The synthetic route involves the bromination of griseofulvin, which introduces bromine atoms into the molecular structure, enhancing its antifungal properties .

Chemical Reactions Analysis

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄).

    Substitution: this compound can undergo substitution reactions where the bromine atom is replaced by other functional groups. Common reagents for substitution reactions include nucleophiles like hydroxide ions (OH⁻) and amines (NH₂).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield de-brominated products .

Comparison with Similar Compounds

(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione is unique due to its brominated structure, which enhances its antifungal activity. Similar compounds include:

Properties

CAS No.

17793-98-5

Molecular Formula

C17H17BrO6

Molecular Weight

397.221

IUPAC Name

(2S,5/'R)-7-bromo-3/',4,6-trimethoxy-5/'-methylspiro[1-benzofuran-2,4/'-cyclohex-2-ene]-1/',3-dione

InChI

InChI=1S/C17H17BrO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1

InChI Key

JYYQOVJCDRDJRG-RBHXEPJQSA-N

SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Br)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Reactant of Route 2
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Reactant of Route 3
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Reactant of Route 4
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Reactant of Route 5
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Reactant of Route 6
Reactant of Route 6
(2S,5'R)-7-bromo-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione

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